molecular formula C17H24BFO4 B2872315 tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2377607-40-2

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2872315
CAS No.: 2377607-40-2
M. Wt: 322.18
InChI Key: MFPNTSFBYVPPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C17H25BO4 . It is also known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid tert-Butyl Ester . This compound is often used as an intermediate in the synthesis of various biologically active compounds .


Synthesis Analysis

The compound can be synthesized through a series of substitution reactions . The structure of the synthesized compound is usually confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy .


Molecular Structure Analysis

The molecular structure of the compound is determined by X-ray diffraction and calculated using density functional theory (DFT) . The DFT calculations can reveal the stable and unstable conformers of the molecule .


Chemical Reactions Analysis

As an intermediate, this compound can undergo various chemical reactions, including the Suzuki–Miyaura reaction, which allows for further modification of the indazole structure type .


Physical and Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It has a molecular weight of 304.19 and a melting point of 142 °C .

Scientific Research Applications

Synthesis of Complex Molecules

tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a pivotal compound in synthesizing intricate molecular structures, such as ortho-linked polyamides, which exhibit exceptional thermal stability and solubility in polar solvents. These polyamides are noncrystalline and can form transparent, flexible films, showcasing their utility in advanced material applications (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Photophysical and Electrochemical Studies

The compound has also been studied in the context of photophysical and electrochemical investigations, for instance, the exploration of fluorescent molecules like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT) for potential applications in sensing and material sciences. BBT demonstrates high fluorescent quantum yields, making it suitable for polymeric and solution studies (Fourati, Thierry Maris, Skene, Bazuin, & Prud’homme, 2011).

Sensing and Quantification Platforms

Furthermore, the integration of this compound in the synthesis of anionic water-soluble conjugated polymers provides a foundation for multicolor protein sensing and quantification, utilizing the unique fluorescence change properties of these polymers for bioanalytical applications (Dingyi Yu, Yong Zhang, & B. Liu, 2008).

Advanced Material Applications

The compound's role extends to advanced material applications, such as in the creation of fluorescent molecular rotors for viscosity sensing, reversible thermochromism, and bioimaging, highlighting its versatility in both organic synthesis and material science domains (Marisol Ibarra-Rodrı Guez et al., 2017).

Mechanism of Action

Target of Action

Tert-Butyl 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a significant intermediate of 1H-indazole derivatives . Indazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, the primary targets of this compound are likely to be the proteins or enzymes involved in these biological activities.

Mode of Action

It is known that the compound is acquired through two substitution reactions . The structure is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .

Biochemical Pathways

The compound is a significant intermediate in the synthesis of 1H-indazole derivatives . Indazole derivatives are widely used in medicine, pesticides, functional materials, and chemical engineering due to their unique biological activities, high-efficiency with low-toxicity, environmental friendliness, and structural diversity . Therefore, the compound likely affects the biochemical pathways related to these activities.

Pharmacokinetics

The compound’s molecular weight is 32218 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its role as an intermediate in the synthesis of 1H-indazole derivatives . These derivatives have been reported to have various biological activities, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects .

Action Environment

The compound is stable under normal conditions

Safety and Hazards

The compound may cause serious eye irritation and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

Given its role as an intermediate in the synthesis of various biologically active compounds, future research could explore new synthesis methods or applications for this compound. Additionally, further studies could investigate the physicochemical properties of the compound using DFT .

Properties

IUPAC Name

tert-butyl 4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)12-9-8-11(19)10-13(12)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPNTSFBYVPPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.